molecular formula C9H11NO3 B8461620 3-(4-Methoxypyridin-2-yl)propionic acid

3-(4-Methoxypyridin-2-yl)propionic acid

Cat. No. B8461620
M. Wt: 181.19 g/mol
InChI Key: IZGQSDZAESMUQU-UHFFFAOYSA-N
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Patent
US07390819B2

Procedure details

41.95 g of methyl 3-(4-methoxypyridin-2-yl)propionate (compound F2) are dissolved in 700 ml of tetrahydrofuran, and 217 ml of 1N sodium hydroxide solution are added. The mixture is stirred at RT until no more starting material is detectable (TLC). The mixture is neutralized using 217 ml of 1N hydrochloric acid solution, evaporated to dryness using a rotary evaporator and dried under high vacuum. The colorless residue is ground and extracted four times with dichloromethane/methanol (9:1). The combined extracts are evaporated to dryness. This gives 332 g of the title compound as a colorless powder of m.p. 131-132° C. The mass spectrum shows the molecular peak MH+ at 182 Da
Quantity
41.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
217 mL
Type
reactant
Reaction Step Two
Quantity
217 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([O:13]C)=[O:12])[CH:4]=1.[OH-].[Na+].Cl>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41.95 g
Type
reactant
Smiles
COC1=CC(=NC=C1)CCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)CCC(=O)OC
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
217 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
217 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted four times with dichloromethane/methanol (9:1)
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated to dryness

Outcomes

Product
Name
Type
Smiles
COC1=CC(=NC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.